molecular formula C15H26O2 B12734804 Pey3sew5AL CAS No. 477327-25-6

Pey3sew5AL

Cat. No.: B12734804
CAS No.: 477327-25-6
M. Wt: 238.37 g/mol
InChI Key: JTMFXGLDRLXGGJ-ONEGZZNKSA-N
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Description

Ethyl (4E)-7-cyclohexyl-4-heptenoate: , also known by its identifier Pey3sew5AL , is a chemical compound with the molecular formula C15H26O2 It is an ester derivative characterized by a cyclohexyl group attached to a heptenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E)-7-cyclohexyl-4-heptenoate typically involves the esterification of 7-cyclohexyl-4-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

7-cyclohexyl-4-heptenoic acid+ethanolacid catalystethyl (4E)-7-cyclohexyl-4-heptenoate+water\text{7-cyclohexyl-4-heptenoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{ethyl (4E)-7-cyclohexyl-4-heptenoate} + \text{water} 7-cyclohexyl-4-heptenoic acid+ethanolacid catalyst​ethyl (4E)-7-cyclohexyl-4-heptenoate+water

Industrial Production Methods: On an industrial scale, the production of ethyl (4E)-7-cyclohexyl-4-heptenoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as sulfonated polystyrene resins can enhance the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4E)-7-cyclohexyl-4-heptenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl alcohols.

    Substitution: Cyclohexyl derivatives with various functional groups.

Scientific Research Applications

Ethyl (4E)-7-cyclohexyl-4-heptenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (4E)-7-cyclohexyl-4-heptenoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclohexyl moiety, which can then interact with biological pathways. The compound may modulate enzyme activity or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

    Ethyl (4E)-7-phenyl-4-heptenoate: Similar structure with a phenyl group instead of a cyclohexyl group.

    Methyl (4E)-7-cyclohexyl-4-heptenoate: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness: Ethyl (4E)-7-cyclohexyl-4-heptenoate is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties. The cyclohexyl group enhances the compound’s hydrophobicity and may influence its interaction with biological membranes and proteins.

Properties

CAS No.

477327-25-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

ethyl (E)-7-cyclohexylhept-4-enoate

InChI

InChI=1S/C15H26O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h3-4,14H,2,5-13H2,1H3/b4-3+

InChI Key

JTMFXGLDRLXGGJ-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)CC/C=C/CCC1CCCCC1

Canonical SMILES

CCOC(=O)CCC=CCCC1CCCCC1

Origin of Product

United States

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